molecular formula C22H29N3O4 B3015848 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320821-57-4

6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No.: B3015848
CAS No.: 2320821-57-4
M. Wt: 399.491
InChI Key: NXCRBRBHGWQDTD-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a methoxyphenoxy group

Preparation Methods

The synthesis of 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperidine derivative, followed by the introduction of the methoxyphenoxy group and the pyridazinone core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

Scientific Research Applications

6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

Similar compounds to 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one include other pyridazinone derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity.

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)19-9-10-20(26)25(23-19)16-11-13-24(14-12-16)21(27)15-29-18-7-5-17(28-4)6-8-18/h5-10,16H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRBRBHGWQDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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